molecular formula C26H18F5NO4 B055656 Fmoc-d-pro-opfp CAS No. 125281-38-1

Fmoc-d-pro-opfp

Cat. No. B055656
CAS RN: 125281-38-1
M. Wt: 503.4 g/mol
InChI Key: CQBLOHXKGUNWRV-GOSISDBHSA-N
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Description

Fmoc-d-pro-opfp, also known as N-α-Fmoc-L-proline pentafluorophenyl ester, is a compound used in peptide synthesis . It has a molar mass of 503.42 g/mol and a Hill Formula of C₂₆H₁₈F₅NO₄ .


Synthesis Analysis

Fmoc-d-pro-opfp is a pre-formed pentafluorophenyl ester used for the coupling of proline amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The coupling rate is rapid and few side products are formed in the presence of HOBt .


Molecular Structure Analysis

The molecular structure of Fmoc-d-pro-opfp consists of 58 bonds in total, including 40 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, and 18 aromatic bonds . It also contains 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 aliphatic ester, and 1 aliphatic (thio-) carbamate .


Chemical Reactions Analysis

Fmoc-d-pro-opfp is used in Fmoc solid-phase peptide synthesis . The reaction type is suitable for this compound .


Physical And Chemical Properties Analysis

Fmoc-d-pro-opfp appears as a white to slight yellow to beige powder . It has a melting point range of 120 - 130 °C . It is clearly soluble in DMF (0.5 mmole in 3 ml DMF) .

Safety and Hazards

Fmoc-d-pro-opfp can cause skin irritation (H315). It is recommended to wash skin thoroughly after handling and to wear protective gloves .

Future Directions

Fmoc-d-pro-opfp is a valuable tool in peptide synthesis and its use enables bromophenol blue monitoring of amide bond formation . It is particularly useful in applications where amino acids are partially racemized during coupling . Future research may continue to explore its potential in peptide synthesis and other related applications.

properties

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBLOHXKGUNWRV-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544411
Record name 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125281-38-1
Record name 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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